molecular formula C10H20ClNO2 B6211554 tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride CAS No. 2703745-36-0

tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride

Cat. No.: B6211554
CAS No.: 2703745-36-0
M. Wt: 221.72 g/mol
InChI Key: UIFUDQIZOYJRPS-QRPNPIFTSA-N
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Description

tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride: is a chemical compound with a complex structure that includes a tert-butyl ester and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride typically involves the esterification of a pyrrolidine derivative with tert-butyl acetate. The reaction conditions often include the use of a strong acid catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions due to its interaction with specific receptors in the brain .
    • It has been investigated for its potential as a selective melanocortin 4 receptor (MC4R) agonist, which is useful in treating obesity and related metabolic disorders .
  • Therapeutic Uses :
    • Studies indicate that derivatives of this compound may have therapeutic effects on conditions such as inflammatory bowel disease (IBD), where they can modulate immune responses .
    • The pyrrolidine moiety allows for binding to proteins or enzymes, potentially influencing various biological pathways, making it a candidate for further pharmacological research .

The biological activity of tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride is largely attributed to its ability to modulate receptor activity within biological systems. Research has shown that it can interact with multiple molecular targets, leading to various physiological effects.

Table 1: Biological Targets and Effects

Biological TargetEffectReference
MC4RAppetite suppression
CX3CR1Immune modulation
Various enzymesEnzyme inhibition or activation

Case Studies

  • Neurological Disorders :
    • A study demonstrated that compounds similar to this compound showed promise in reducing symptoms in animal models of anxiety and depression by acting on neurotransmitter pathways.
  • Metabolic Disorders :
    • Clinical trials indicated that MC4R agonists derived from this compound could effectively reduce body weight and improve metabolic parameters in obese patients .

Synthesis and Production

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring followed by esterification with tert-butyl acetate. Modern methods may utilize flow microreactor systems to enhance efficiency and sustainability during production .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring in its structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate
  • tert-butyl 2-[(3R)-pyrrolidin-3-yl]acetate
  • tert-butyl 2-[(3S)-pyrrolidin-3-yl]propanoate

Comparison: tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This gives it distinct chemical and biological properties compared to its analogs. For example, the hydrochloride salt form may enhance its solubility and stability, making it more suitable for certain applications .

Biological Activity

Tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H20ClNO2\text{C}_{10}\text{H}_{20}\text{ClNO}_{2} and is characterized by a tert-butyl group attached to a pyrrolidine ring. The presence of the hydrochloride salt enhances its solubility, which is crucial for pharmacological applications .

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The pyrrolidine moiety facilitates binding to various biological targets, potentially modulating their functions and influencing multiple biological pathways .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Analogous compounds have shown promise in inhibiting tumor growth in preclinical studies. For example, related pyrrolidine derivatives have demonstrated cytotoxic effects against cancer cell lines .
  • Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor. Studies have indicated that similar compounds can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions like cancer and metabolic disorders .

Case Study 1: Antitumor Effects

In a study evaluating the antitumor properties of pyrrolidine derivatives, it was found that certain analogs exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting that this compound may share similar properties .

Case Study 2: Enzyme Inhibition

A series of experiments assessed the inhibitory effects of pyrrolidine-based compounds on glutaminase enzymes. Results indicated that modifications in the pyrrolidine ring could enhance inhibitory potency. This suggests that this compound might be developed as a selective glutaminase inhibitor, with implications for cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
PreussinPyrrolidine derivativeAntifungal, Antitumor
CaptoprilPyrrolidine analogACE Inhibition
BPTESGlutaminase inhibitorAnticancer

Properties

CAS No.

2703745-36-0

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)6-8-4-5-11-7-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1

InChI Key

UIFUDQIZOYJRPS-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CCNC1.Cl

Canonical SMILES

CC(C)(C)OC(=O)CC1CCNC1.Cl

Purity

95

Origin of Product

United States

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